molecular formula C9H13ClN2 B12965436 (R)-4-(1-Aminopropyl)-2-chloroaniline

(R)-4-(1-Aminopropyl)-2-chloroaniline

Cat. No.: B12965436
M. Wt: 184.66 g/mol
InChI Key: DMIRWPMDSCBGPU-MRVPVSSYSA-N
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Description

(R)-4-(1-Aminopropyl)-2-chloroaniline is a chiral aromatic amine featuring a chlorine substituent at the 2-position of the benzene ring and an (R)-configured 1-aminopropyl side chain at the 4-position. This structural combination confers unique physicochemical and biochemical properties, distinguishing it from simpler chloroaniline derivatives. The compound’s stereochemistry and alkylamine side chain likely influence its solubility, metabolic pathways, and receptor interactions, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-[(1R)-1-aminopropyl]-2-chloroaniline

InChI

InChI=1S/C9H13ClN2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8H,2,11-12H2,1H3/t8-/m1/s1

InChI Key

DMIRWPMDSCBGPU-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)N)Cl)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)N)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminopropyl)-2-chloroaniline typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and ®-1-aminopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of ®-4-(1-Aminopropyl)-2-chloroaniline may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection.

Chemical Reactions Analysis

Types of Reactions: ®-4-(1-Aminopropyl)-2-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and reduced amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-4-(1-Aminopropyl)-2-chloroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminopropyl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The amino group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include 2-chloroaniline, 4-chloroaniline, and 3-chloroaniline, which differ in chlorine substitution positions (Table 1). Additionally, substituted anilines like 4-aminobenzonitrile and p-toluidine provide comparative insights into electronic and steric effects on reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Substitution Pattern Key Functional Groups LogP* Metabolic Pathways
(R)-4-(1-Aminopropyl)-2-chloroaniline 2-Cl, 4-(R)-NH₂CH₂CH₂CH₃ Cl, NH₂, chiral center ~2.5 (estimated) N-hydroxylation, glucuronidation
2-Chloroaniline 2-Cl, 4-H Cl, NH₂ 1.55 Ortho-hydroxylation, sulfation
4-Chloroaniline 4-Cl, 2-H Cl, NH₂ 1.67 Para-hydroxylation, acetylation
4-Aminobenzonitrile 4-CN, 2-H CN, NH₂ 0.98 Cytochrome P450-mediated oxidation

*LogP values sourced from physicochemical databases; estimated for this compound.

Metabolic Pathways and Reactivity
  • Ortho vs. Para Substitution: 2-Chloroaniline undergoes ortho-hydroxylation to form 2-amino-5-chlorophenyl sulfate, a major metabolite in rats, mice, and monkeys . In contrast, 4-chloroaniline is metabolized to p-chloroacetanilide and further oxidized to p-chloro-oxanilic acid in rats . The (R)-aminopropyl group in this compound may sterically hinder hydroxylation, redirecting metabolism toward N-acetylation or glucuronidation, as seen in substituted anilines with bulky side chains .
  • Protein Radical Formation: Substitution position critically influences reactivity. 4-Chloroaniline and 4-fluoroaniline generate protein-free radicals via para-substituent stabilization of reactive intermediates, while 2-chloroaniline shows minimal radical formation due to steric hindrance at the ortho position . The chiral aminopropyl group in this compound may further modulate radical stability.
Toxicological Profiles
  • Methemoglobinemia: Aniline derivatives induce methemoglobinemia via metabolites like phenylhydroxylamine (potency: 10-fold > 2-aminophenol > 4-aminophenol) .
  • Species-Specific Toxicity: Rats exhibit higher DNA adduct formation in spleen and kidney after aniline exposure, while mice show resistance due to differential cytochrome P450 activity . The stereochemistry of this compound may further modulate species-specific toxicity.

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